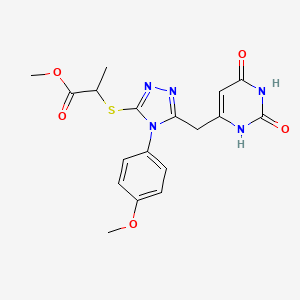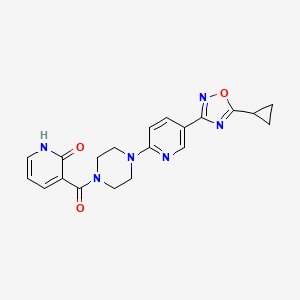![molecular formula C45H49O4P B2810335 (3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin CAS No. 1019840-96-0](/img/structure/B2810335.png)
(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin” is a versatile chiral phosphine-olefin ligand . It has an empirical formula of C45H38NO4P and a molecular weight of 687.76 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple phenyl groups and a dioxolo-dioxaphosphepin core . The structure includes a bicyclic system with a phosphorus atom and two oxygen atoms in one ring, and two carbon atoms in the other ring .Chemical Reactions Analysis
This compound is known to be used as a ligand in asymmetric, iridium-catalyzed, allylic allylation of propenylboronate .Physical And Chemical Properties Analysis
The compound has a carbon content of 75.8-81.3 wt. % . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación
Structural Elucidation and Vibrational Circular Dichroism Studies
The compound has been investigated for its structural and stereochemical properties. Gherase et al. (2012) elucidated the structures and absolute configurations of enantiomers related to this compound using single-crystal X-ray diffraction (XRD) and vibrational circular dichroism (VCD). They demonstrated the complementary power of these techniques in determining the absolute configuration of cyclic urea derivatives, providing insights into the precise molecular structure of this complex molecule Gherase et al., 2012.
Synthesis and Characterization in Organic Chemistry
The compound serves as an important precursor and structural component in organic synthesis. For instance, McGowan et al. (2010) described the synthesis of 1,1,2,2-Tetrakis(4-hydroxy-3,5-dimethylphenyl)ethane through the condensation of 2,6-dimethylphenol with glyoxal. They also studied the reaction products of dimethylphenol with α,β-dichlorovinyl phenyl ether and glyoxal sulfate, highlighting the compound's role in organic synthesis and potential applications in material science McGowan et al., 2010.
Chiral Ligand Applications in Catalysis
The compound's derivatives are utilized as chiral ligands in catalysis, demonstrating its versatility in asymmetric synthesis. Sikervar (2014) discussed its use as a chiral ligand for catalyzing various reactions, including asymmetric CC coupling, diborations of allenes and olefins, and asymmetric conjugate addition reactions. The study emphasizes the compound's significance in enhancing the selectivity and efficiency of catalytic processes in synthetic chemistry Sikervar, 2014.
Material Science and Structural Analysis
Research by Mironov et al. (2009) explores the compound's role in forming unusual propeller-type structures in 5-carbaphosphatrane derivatives, revealing its importance in the synthesis and structural analysis of complex molecular architectures. The study provides insights into the compound's potential applications in material science and its contribution to understanding molecular geometry and dynamics Mironov et al., 2009.
Propiedades
IUPAC Name |
(3aR,8aR)-4,4,8,8-tetrakis(3,5-dimethylphenyl)-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49O4P/c1-28-16-29(2)21-36(20-28)44(37-22-30(3)17-31(4)23-37)41-42(47-43(9,10)46-41)45(38-24-32(5)18-33(6)25-38,39-26-34(7)19-35(8)27-39)49-50(48-44)40-14-12-11-13-15-40/h11-27,41-42H,1-10H3/t41-,42-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFDBVZPMGPWLR-NCRNUEESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(C3C(C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC(O3)(C)C)C7=CC(=CC(=C7)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C2([C@H]3[C@H](C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC(O3)(C)C)C7=CC(=CC(=C7)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/no-structure.png)
![2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butan-1-one](/img/structure/B2810256.png)
![5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2810257.png)

![N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B2810262.png)
![2-(6-Cyclobutylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2810263.png)
![[3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2810265.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2810266.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2810268.png)
![4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2810270.png)
![2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]propanamide](/img/structure/B2810271.png)

